3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one
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Overview
Description
3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core linked to a piperidine ring with a butenyl side chain, making it a unique structure with potential pharmacological properties.
Mechanism of Action
The exact mechanism of action can vary depending on the specific structure of the quinazolinone derivative. In general, these compounds may interact with various targets in the cell, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted by the body, can also vary widely depending on the specific structure of the compound .
The action of “3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one” and other quinazolinones can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.
Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: The parent compound with a simpler structure.
2-(4-Bromophenyl)-quinazolin-4-one: A derivative with a bromophenyl group.
2-(4-Chlorophenyl)-quinazolin-4-one: A derivative with a chlorophenyl group.
Uniqueness
3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one is unique due to its combination of a quinazolinone core with a piperidine ring and a butenyl side chain. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-[(1-but-3-enylpiperidin-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-3-10-20-11-8-15(9-12-20)13-21-14-19-17-7-5-4-6-16(17)18(21)22/h2,4-7,14-15H,1,3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFZJIAYYUJGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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